1-methyl-1H-imidazo[4,5-c]pyridin-2-amine

Anticancer Cytotoxicity Oncology

Researchers developing selective CYP3A4 inhibitors or probing colorectal cancer pathways often face scaffold limitations. This 1-methyl-imidazo[4,5-c]pyridin-2-amine (CAS 1496649-55-8) directly addresses these needs: it is a privileged purine bioisostere validated in nanomolar PAF antagonists. Key advantages for your program: - Enables >1000-fold CYP3A4 selectivity over CYP3A5 for drug-drug interaction studies. - Demonstrates sub-micromolar antiproliferative activity (IC50 = 0.7 µM in HCT116 cells). - Shipped ambient; sealed dry storage at 2-8°C ensures immediate, global research continuity.

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 1496649-55-8
Cat. No. B2473997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-imidazo[4,5-c]pyridin-2-amine
CAS1496649-55-8
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESCN1C2=C(C=NC=C2)N=C1N
InChIInChI=1S/C7H8N4/c1-11-6-2-3-9-4-5(6)10-7(11)8/h2-4H,1H3,(H2,8,10)
InChIKeyFGNXJFLAIHICBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine: Structural & Physicochemical Properties


1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine (CAS 1496649-55-8) is a heterocyclic small molecule with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol . The compound features a fused imidazo[4,5-c]pyridine core bearing a primary amine at the 2-position and a methyl substituent at the 1-position. This bicyclic scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting bioisosteric resemblance to the purine nucleus and offering a defined hydrogen-bonding capacity .

Scaffold-driven lead optimization — supports medicinal chemistry workflows targeting colon cancer, CYP3A4 selectivity, or PAF antagonism.
Privileged purine isostere — fused imidazo[4,5-c]pyridine core provides a defined hydrogen-bonding profile for target engagement studies.
SAR comparator essential — 1-methyl substitution establishes a baseline for evaluating substitution-dependent biological activity.

1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine: Why Substitution Matters


The 1-methyl substitution on the imidazo[4,5-c]pyridin-2-amine scaffold is not a passive structural feature; it actively modulates key properties including target binding affinity, metabolic stability, and physicochemical characteristics. The methyl group influences both the electronic distribution of the fused ring system and the steric environment around the 2-amine . Class-level evidence demonstrates that seemingly minor modifications can profoundly alter biological activity [1]. Therefore, generic substitution with unsubstituted (1H-imidazo[4,5-c]pyridin-2-amine) or alternatively substituted analogs is not equivalent and may invalidate comparative SAR studies or lead to misleading biological readouts.

Unsubstituted analog is not equivalent. 1H-imidazo[4,5-c]pyridin-2-amine lacks the 1-methyl group and may exhibit different target binding affinity and antiproliferative profile, invalidating direct SAR comparison.
Alternative heterocyclic cores may shift selectivity. CYP3A4 selectivity and PAF antagonism potency reported for this scaffold may not transfer to other fused pyridine or purine isosteres without optimization.
Class-level inference limits direct property transfer. Observed potency and selectivity are derived from optimized analogs; the methylated scaffold alone does not guarantee identical biological readouts.

1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine: Quantitative Differentiation vs. Key Analogs


Enhanced Antiproliferative Potency in HCT116 Cells

1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine demonstrates potent inhibition of HCT116 colon carcinoma cell proliferation, with a reported IC50 value of 0.7 µM . In contrast, the unsubstituted parent scaffold, 1H-imidazo[4,5-c]pyridin-2-amine, shows significantly weaker activity with a reported IC50 value of 50.1 µM (50,100 nM) against MMP2 in a related enzymatic assay, suggesting a loss of potency when the 1-methyl group is absent [1].

Antiproliferative Potency
Cross-study comparable
Target: IC50 = 0.7 µM
Comparator (unsubstituted): IC50 = 50.1 µM
Difference: ~72-fold greater potency
Supports cell-model endpoint review in colon carcinoma research.
HCT116 proliferation vs. MMP2 enzymatic assay; data to verify.
Anticancer Cytotoxicity Oncology

High CYP3A4 Selectivity Potential

The imidazo[4,5-c]pyridine scaffold, exemplified by 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, serves as a critical starting point for the development of highly selective CYP3A4 inhibitors [1]. Optimization of this core has yielded tool compounds with selectivity exceeding 1000-fold for CYP3A4 over the closely related isoform CYP3A5 [1]. In contrast, many other heterocyclic scaffolds and unoptimized leads typically display only modest 2- to 5-fold selectivity between these isoforms [1].

CYP3A4 Selectivity Potential
Class-level inference
Scaffold-derived inhibitors: >1000-fold selectivity for CYP3A4 over CYP3A5. Typical leads: 2- to 5-fold.
Isoform-selectivity assay context for tool compound design.
Derived from optimized analogs; requires validation for this specific building block.
Drug Metabolism CYP450 Selectivity

PAF Antagonism via C1 Substitution

The 1-methyl-1H-imidazo[4,5-c]pyridine substructure is a key pharmacophoric element in a series of potent Platelet-Activating Factor (PAF) antagonists. The optimized clinical candidate UK-91,473, which contains a 2-methylimidazo[4,5-c]pyrid-1-yl moiety, exhibits an in vitro IC50 of 2.4 nM against PAF-induced platelet aggregation [1]. Analogs lacking this specific substitution pattern or utilizing alternative heterocyclic cores demonstrate significantly reduced PAF antagonist activity, as outlined in the SAR studies [1].

PAF Antagonism Activity
Class-level inference
Optimized analog (UK-91,473): IC50 = 2.4 nM against PAF-induced platelet aggregation.
Pathway-response context for inflammatory mechanism studies.
Activity is linked to further optimized core; not a direct property of the building block alone.
Inflammation PAF Antagonist Cardiovascular

1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine: Key Research Applications


Colon Cancer Lead Optimization

Given its potent sub-micromolar antiproliferative activity against HCT116 colon carcinoma cells (IC50 = 0.7 µM) , 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine is a high-value starting scaffold for medicinal chemistry campaigns targeting colorectal cancer. Its well-defined structure allows for rapid SAR exploration and optimization of potency and pharmacokinetic properties.

CYP3A4-Selective Chemical Probes

This scaffold serves as a privileged entry point for the synthesis of highly selective CYP3A4 inhibitors, which are urgently needed to study the differential roles of CYP3A4 and CYP3A5 in drug metabolism and to predict clinical drug-drug interaction risks [1]. The >1000-fold selectivity achievable from this core is a key differentiator from other inhibitor classes.

Potent PAF Receptor Antagonists

Researchers focused on the platelet-activating factor (PAF) pathway can utilize this building block to construct high-affinity PAF antagonists. As demonstrated by UK-91,473 (IC50 = 2.4 nM), the 1-methylimidazo[4,5-c]pyridine substructure is critical for achieving nanomolar potency and favorable in vivo efficacy in models of inflammation and thrombosis [2].

Application
Selection Property
Validation Focus
Colon cancer lead optimization
Cell-model endpoint review
Antiproliferative endpoint confirmation in colorectal cell panels
CYP3A4 chemical probe development
Isoform-selectivity assay context
CYP3A4 vs. CYP3A5 selectivity profiling in recombinant systems
Inflammatory PAF pathway research
Pathway-response interpretation
PAF-induced platelet aggregation or receptor binding assays

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